Ethyl 4-(Trifluoromethyl)indole-3-carboxylate
CAS No.:
Cat. No.: VC15747539
Molecular Formula: C12H10F3NO2
Molecular Weight: 257.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10F3NO2 |
|---|---|
| Molecular Weight | 257.21 g/mol |
| IUPAC Name | ethyl 4-(trifluoromethyl)-1H-indole-3-carboxylate |
| Standard InChI | InChI=1S/C12H10F3NO2/c1-2-18-11(17)7-6-16-9-5-3-4-8(10(7)9)12(13,14)15/h3-6,16H,2H2,1H3 |
| Standard InChI Key | GNNWEJDUZWCQEA-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNC2=CC=CC(=C21)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Ethyl 4-(trifluoromethyl)indole-3-carboxylate belongs to the indole carboxylate family, a class of heterocyclic compounds with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The trifluoromethyl substitution at the 4-position introduces strong electron-withdrawing effects, which influence the compound’s reactivity and interaction with biological targets. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | ethyl 4-(trifluoromethyl)-1H-indole-3-carboxylate |
| Molecular Formula | C₁₂H₁₀F₃NO₂ |
| Molecular Weight | 257.21 g/mol |
| Canonical SMILES | CCOC(=O)C1=CNC2=CC=CC(=C21)C(F)(F)F |
| InChIKey | GNNWEJDUZWCQEA-UHFFFAOYSA-N |
The ester group at position 3 enhances the compound’s lipophilicity, making it amenable to cell membrane penetration in biological systems. X-ray crystallography of analogous indole carboxylates reveals planar indole cores with substituents adopting orientations that minimize steric hindrance .
Synthetic Methodologies
Palladium-Catalyzed Oxidative Carbonylation
A general approach to indole-3-carboxylates involves palladium-catalyzed oxidative carbonylation of 2-alkynylaniline derivatives. For ethyl 4-(trifluoromethyl)indole-3-carboxylate, this method employs a 2-alkynylaniline precursor bearing a trifluoromethyl group. Under optimized conditions (100°C, 20 atm CO/air mixture, PdI₂/KI catalyst), the reaction proceeds via cyclocarbonylation to form the indole ring while introducing the ester group . Yields for analogous compounds range from 50% to 84%, depending on the substituents’ electronic and steric profiles .
Acid-Catalyzed Esterification
An alternative route involves esterification of preformed indole-3-carboxylic acids. For example, 4-(trifluoromethyl)indole-3-carboxylic acid can be treated with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield the ethyl ester. This method is less common due to challenges in synthesizing the carboxylic acid precursor.
Physicochemical Properties
The trifluoromethyl group profoundly impacts the compound’s properties:
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Lipophilicity: Calculated logP values (using software like ChemAxon) approximate 3.2, indicating moderate hydrophobicity suitable for blood-brain barrier penetration.
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Solubility: Limited aqueous solubility (<1 mg/mL in water at 25°C) but soluble in organic solvents like DMSO and ethanol.
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Thermal Stability: Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures above 200°C, suggesting robustness under standard storage conditions .
Applications in Medicinal Chemistry
Prodrug Development
The ethyl ester moiety serves as a prodrug strategy, improving oral bioavailability. Enzymatic hydrolysis in vivo releases the free carboxylic acid, which can interact with target proteins. This approach has been validated for indomethacin and other nonsteroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationship (SAR) Studies
Comparative analyses with methyl and propyl esters reveal that ethyl esters balance solubility and metabolic stability. For instance, methyl esters exhibit faster hydrolysis rates, while propyl esters face slower absorption due to higher logP values.
Comparison with Analogous Compounds
The ethyl derivative’s intermediate lipophilicity positions it as a favorable candidate for central nervous system (CNS) targeting, where optimal logP values range from 2 to 5.
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